2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Overview
Description
The compound "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" is a chemical of interest due to its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiazole and heterocyclic aldehydes, which can help infer the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives is described in the first paper, where a product is obtained through the reaction of N-amidinothiourea and dimethyl acetylenedicarboxylate under various conditions, leading to a series of new N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines . This suggests that similar methods could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Although the exact molecular structure of "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" is not provided, the structure of related compounds can be determined using techniques such as X-ray diffraction analysis, as mentioned in the first paper . This technique allows for the elucidation of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The second paper discusses the reactions of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes with various amines, leading to the synthesis of a range of 1,2,3-triazole-4-carbothioamides . This indicates that the compound "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" may also undergo similar reactions with amines, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from the behavior of similar compounds. For instance, the fourth paper describes the synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their subsequent transformation into other heterocyclic compounds . The stability and reactivity of these compounds can provide insights into the expected properties of "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde," such as its potential to form dimers or react with nucleophiles.
Scientific Research Applications
1. Cr(VI) Adsorption
- Application Summary: DMAEMA-based polymers have been used for the adsorption of Cr(VI) from wastewater .
- Methods of Application: A sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating DMAEMA via atom transfer radical polymerization (ATRP) process .
- Results: The synthesized polymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C . It could adsorb Cr(VI) due to strong electrostatic interactions between its tertiary amines and Cr(VI) .
2. Inhibition of Pathogenic Bacteria
- Application Summary: DMAEMA-based nanogels have been used for the inhibition of pathogenic bacteria .
- Methods of Application: Free-radical polymerization was used to fabricate high-quality poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel .
- Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
3. Stimuli-Responsive Materials
- Application Summary: DMAEMA has been used in the synthesis of pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) .
- Methods of Application: Free radical graft copolymerization with DMAEMA as the vinyl monomer was used to prepare the copolymer .
- Results: The resulting copolymer combined the merits of natural and synthetic polymers, and was facilely prepared .
Safety And Hazards
This would involve a discussion of the compound’s safety and potential hazards, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it could be used in future applications.
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDCOIUGAVMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511362 | |
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
85656-49-1 | |
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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